Prax-562

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

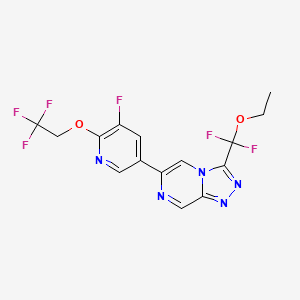

Structure

3D Structure

Propriétés

Numéro CAS |

2392951-29-8 |

|---|---|

Formule moléculaire |

C15H11F6N5O2 |

Poids moléculaire |

407.27 g/mol |

Nom IUPAC |

3-[ethoxy(difluoro)methyl]-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-[1,2,4]triazolo[4,3-a]pyrazine |

InChI |

InChI=1S/C15H11F6N5O2/c1-2-28-15(20,21)13-25-24-11-5-22-10(6-26(11)13)8-3-9(16)12(23-4-8)27-7-14(17,18)19/h3-6H,2,7H2,1H3 |

Clé InChI |

BFXBSYMVTNEFRF-UHFFFAOYSA-N |

SMILES canonique |

CCOC(C1=NN=C2N1C=C(N=C2)C3=CC(=C(N=C3)OCC(F)(F)F)F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Prax-562 (Relutrigine) in SCN2A Gain-of-Function Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of SCN2A Gain-of-Function Epilepsies

The SCN2A gene encodes the alpha subunit of the NaV1.2 voltage-gated sodium channel, a critical component for the initiation and propagation of action potentials in excitatory neurons.[1][2] Pathogenic variants in SCN2A are a leading cause of neurodevelopmental disorders. These variants are broadly categorized into two functional classes: loss-of-function mutations, which are primarily associated with autism spectrum disorder and intellectual disability, and gain-of-function (GoF) mutations.[2][3]

SCN2A GoF mutations lead to an increase in NaV1.2 channel activity, resulting in neuronal hyperexcitability.[2] This hyperexcitability manifests as severe, early-onset developmental and epileptic encephalopathies (DEEs), characterized by refractory seizures, profound developmental delay, and high mortality rates.[2][4] A key pathological driver of this hyperexcitability is an enhancement of the persistent sodium current (INa(p)), a subthreshold depolarizing current that amplifies synaptic activity and promotes high-frequency firing.[5][6][7]

Conventional sodium channel-blocking anti-seizure medications, such as carbamazepine (B1668303) and lamotrigine, have shown limited efficacy and are often associated with significant tolerability issues due to their non-selective blockade of both transient/peak (INa(t)) and persistent sodium currents.[5][8] This lack of selectivity can impair normal physiological neuronal signaling. Prax-562 (relutrigine) is a first-in-class small molecule engineered as a preferential inhibitor of persistent sodium current, representing a precision medicine approach for SCN2A- and other sodium channel-related DEEs.[9][10][11]

Core Mechanism of Action of this compound

This compound's therapeutic potential stems from its differentiated mechanism of precision sodium channel modulation.[9][10] Unlike standard-of-care agents, it exhibits a dual-pronged approach to selectively target disease-state channel hyperexcitability:

-

Preferential Inhibition of Persistent Sodium Current (INa(p)): this compound is highly potent and selective for the persistent component of the sodium current over the transient peak current responsible for normal action potential propagation.[8][12] By selectively dampening the pathological INa(p) enhanced by GoF mutations, this compound can normalize neuronal firing without significantly affecting baseline physiological activity.[5] This targeted action is hypothesized to lead to a wider therapeutic window, enhancing efficacy while improving tolerability.[8]

-

Potent Use-Dependent Blockade: The drug also demonstrates potent use-dependent block, meaning it preferentially binds to and blocks sodium channels that are in a state of high-frequency firing, a hallmark of seizure activity.[5][8][12] This property allows this compound to exert greater inhibition during pathological states (seizures) while sparing neurons firing at normal physiological frequencies.

This combined mechanism allows this compound to function as a state-dependent modulator, targeting the specific pathological channel activities that drive seizure generation in SCN2A-DEE.[2]

Preclinical Evidence

In Vitro Electrophysiology: Potency and Selectivity

The pharmacological profile of this compound has been extensively characterized using automated patch-clamp recordings on HEK-293 cells expressing voltage-gated sodium channels.[5] While much of the detailed public data focuses on the hNaV1.6 channel, which is implicated in SCN8A-DEE, reports indicate this compound preferentially inhibits persistent INa in hNaV1.2 with similar potencies.[8] The data from hNaV1.6 serves as a strong proxy for its effects on GoF channelopathies.

This compound demonstrates significantly greater potency and selectivity for persistent and use-dependent currents compared to standard-of-care agents like carbamazepine (CBZ).[5] In vitro studies show that this compound had minimal effects on action potential amplitude, whereas CBZ caused a pronounced reduction, suggesting this compound reduces hyperexcitability while preserving physiological signaling.[5]

Table 1: In Vitro Potency and Selectivity of this compound on hNaV1.6

| Parameter | This compound | Carbamazepine (CBZ) | Reference |

|---|---|---|---|

| Persistent INa IC50 (WT) | 141 nM | 77,500 nM | [5] |

| Persistent INa IC50 (N1768D Mutant) | 75 nM | N/A | [5][12] |

| Selectivity (Persistent vs. Peak Tonic) | ~60x | ~30x | [5][12] |

| Selectivity (Use-Dependent vs. Peak Tonic) | ~31x | No significant UDB |[5][12] |

In Vivo Efficacy and Tolerability

This compound has shown robust anticonvulsant activity and a superior safety profile in multiple rodent models.[6][7] Efficacy was tested in both a generalized seizure model (Maximal Electroshock Seizure) and a genetic mouse model of SCN2A-DEE.

-

Maximal Electroshock Seizure (MES) Model: In outbred CD-1 mice, this compound demonstrated potent, dose-dependent prevention of evoked seizures.[7]

-

Scn2aQ54 Mouse Model: This transgenic model expresses a NaV1.2 channel with a GoF mutation that increases persistent current, leading to spontaneous seizures and a phenotype that recapitulates key features of SCN2A-DEE.[4][7][13] this compound produced a dose-dependent prevention of spontaneous seizures in these mice, achieving complete protection at higher doses.[7]

-

Tolerability (Spontaneous Locomotor Activity - sLMA): To assess motor side effects, sLMA was measured. This compound showed minimal impact on locomotion at anticonvulsant doses.[7][8]

The Protective Index (PI) , a ratio of the brain concentration causing motor impairment to the concentration providing seizure protection (TC50 / EC50), is a key measure of the therapeutic window. This compound's PI is substantially wider than that of standard sodium channel blockers, indicating a superior preclinical profile of well-tolerated efficacy.[7][8]

Table 2: In Vivo Efficacy and Tolerability of this compound in Mice

| Parameter | Model | This compound | Carbamazepine | Lamotrigine | Reference |

|---|---|---|---|---|---|

| MES ED50 | CD-1 Mice | 2.0 mg/kg | ~7 mg/kg | ~4 mg/kg | [7][8] |

| MES Brain EC50 | CD-1 Mice | 116 ng/g | N/A | N/A | [7] |

| sLMA TD50 | CD-1 Mice | 44 mg/kg | ~38 mg/kg | ~27 mg/kg | [7][8] |

| sLMA Brain TC50 | CD-1 Mice | 1899 ng/g | N/A | N/A | [7] |

| Protective Index (PI) | CD-1 Mice | ~16x | ~5.5x | ~5.5x | [7][8] |

| Spontaneous Seizure ED50 | Scn2aQ54 Mice | 0.73 mg/kg | N/A | N/A | [7] |

| Spontaneous Seizure Protection | Scn2aQ54 Mice| Complete at 3 mg/kg | N/A | N/A |[7] |

Experimental Protocols

In Vitro Patch-Clamp Electrophysiology

-

Objective: To determine the potency and selectivity of this compound on persistent and peak sodium currents.

-

Methodology:

-

Cell Line: HEK-293 cells stably expressing the human sodium channel of interest (e.g., hNaV1.6).

-

Technique: Automated whole-cell patch-clamp recordings.

-

Persistent Current (INa(p)) Protocol: Channels were held at a hyperpolarized potential of -120 mV. Persistent current was measured during a 200 ms (B15284909) depolarizing step.[5]

-

Tonic Block (Peak Current) Protocol: Cells were held at -120 mV and stimulated with a brief depolarizing pulse at a low frequency (e.g., 0.2 Hz) to assess block of channels in the resting state.[5]

-

Use-Dependent Block (Peak Current) Protocol: To measure the block of frequently firing channels, cells were held at -120 mV and stimulated with a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).[5]

-

Data Analysis: Concentration-response curves were generated to calculate IC50 values for each condition. Selectivity ratios were calculated by comparing the IC50 for persistent or use-dependent block to the IC50 for tonic block.

-

In Vivo Efficacy and Tolerability Studies

-

Objective: To assess the anticonvulsant efficacy and motor tolerability of this compound in rodent models.

-

Methodology:

-

Animal Model: Outbred male CD-1 mice for general screening; Scn2aQ54 transgenic mice for disease-specific efficacy.[7]

-

Drug Administration: this compound or vehicle was administered (e.g., orally). Dosing occurred 60-90 minutes before testing.[7]

-

Maximal Electroshock Seizure (MES) Assay:

-

Spontaneous Locomotor Activity (sLMA) Assay:

-

Mice were placed in an open-field arena equipped with photobeams.

-

Spontaneous activity was measured over a defined period to assess for hypoactivity, a proxy for motor impairment.

-

A TD50 (median toxic dose) was calculated.[7]

-

-

Scn2aQ54 Spontaneous Seizure Assay:

-

Pharmacokinetic Analysis: Terminal plasma and brain samples were collected to measure drug concentrations via mass spectrometry, allowing for calculation of EC50 and TC50 values.[7]

-

Clinical Development in SCN2A-DEE

This compound (relutrigine) is being evaluated in the EMBOLD study , a Phase 2, double-blind, randomized, placebo-controlled clinical trial in pediatric participants with seizures associated with early-onset SCN2A-DEE and SCN8A-DEE.[12][15]

-

Study Design: The trial includes a double-blind treatment period followed by a long-term open-label extension where all participants receive this compound.[15]

-

Key Inclusion Criteria: Participants must have a documented rare missense variant in SCN2A with seizure onset within the first three months of life.[12] Patients with functionally characterized loss-of-function variants are excluded.[12]

-

Primary Endpoint: The primary efficacy endpoint is the change in motor seizure frequency from baseline.

-

Topline Results: Positive results from the EMBOLD study have been announced, with the trial being stopped early for efficacy.[10] The study demonstrated a statistically significant and clinically meaningful placebo-adjusted reduction in monthly motor seizure frequency of 46%.[16] The treatment has been generally well-tolerated.[9][11] Based on these results, the company is planning to file a New Drug Application (NDA).[9]

-

Emergency Use: this compound has also been used on an emergency basis in an infant with SCN2A-DEE and refractory status epilepticus, where treatment initiation led to a marked reduction in episodes of status epilepticus and hospital admissions.[2]

Conclusion

This compound represents a significant advancement in the development of precision medicines for genetically defined epilepsies. Its core mechanism of action—potent and preferential inhibition of persistent sodium current combined with use-dependent blockade—directly targets the underlying pathophysiology of neuronal hyperexcitability in SCN2A gain-of-function mutations. Extensive preclinical data demonstrates a robust anticonvulsant effect and a superior therapeutic window compared to existing sodium channel blockers. Positive results from the Phase 2 EMBOLD clinical trial further underscore its potential to provide a meaningful therapeutic benefit to patients with this devastating condition. This compound is poised to become a first-in-class, targeted therapy for children living with SCN2A-DEE.

References

- 1. researchgate.net [researchgate.net]

- 2. emergency use case of relutrigine, a next-generation sodium channel functional state modulator, in an infant with scn2a-dee and refractory status epilepticus [aesnet.org]

- 3. praxismedicines.com [praxismedicines.com]

- 4. Q54 Mouse Model of Epilepsy Caused by Dominant Mutation of Sodium Channel Scn2a - University of Michigan [available-inventions.umich.edu]

- 5. This compound--A-Novel-Sodium-Channel-Inhibitor-with-Greater-Potency-and-Selectivity-for-Persistent-Sodium-Current-Compared-to-Standard-of-Care [aesnet.org]

- 6. This compound-Is-a-Well-tolerated--Novel-Persistent-Sodium-Channel-Blocker-with-Broad-Anticonvulsant-Activity-in-Multiple-DEE-Mouse-Models [aesnet.org]

- 7. This compound-is-a-Well-Tolerated-Novel-Persistent-Sodium-Current-Blocker-with-Potent-Anticonvulsant-Activity-in-Models-of-SCN2A-and-SCN8A-Gain-of-Function-Epilepsy [aesnet.org]

- 8. The novel persistent sodium current inhibitor PRAX‐562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Praxis Precision Medicines Confirms FDA Filing Path for New Drug Application of Relutrigine in Early 2026 [quiverquant.com]

- 10. Praxis epilepsy drugs show up to 100% median seizure reduction | PRAX Stock News [stocktitan.net]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. The novel persistent sodium current inhibitor this compound has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CaMKII modulates sodium current in neurons from epileptic Scn2a mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. characterization of seizure susceptibility in a mouse model of scn2a early infantile developmental and epileptic encephalopathy [aesnet.org]

- 15. researchgate.net [researchgate.net]

- 16. neurologylive.com [neurologylive.com]

Relutrigine: A Deep Dive into its Preferential Inhibition of Persistent Sodium Current

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relutrigine (formerly PRAX-562) is an investigational small molecule that has garnered significant attention for its potential as a precision medicine in the treatment of neuronal hyperexcitability disorders, particularly developmental and epileptic encephalopathies (DEEs).[1][2][3] Its mechanism of action centers on the selective inhibition of persistent sodium current (INaP), a key driver of aberrant neuronal firing in various pathological states.[1][2] This technical guide provides a comprehensive overview of the preclinical data elucidating relutrigine's effect on persistent sodium current, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Quantitative Analysis of Relutrigine's Inhibitory Activity

Relutrigine demonstrates potent and preferential inhibition of persistent sodium currents over transient sodium currents. The following tables summarize the key quantitative metrics from preclinical electrophysiological studies.

| Parameter | Condition | IC50 (nM) | Cell Type | Reference |

| Persistent INa Inhibition | ATX-II Induced | 141 | Not Specified | [4] |

| Persistent INa Inhibition | SCN8A Mutation (N1768D) | 75 | Not Specified | [4] |

Table 1: Potency of Relutrigine on Persistent Sodium Currents. This table highlights the half-maximal inhibitory concentration (IC50) of relutrigine on persistent sodium currents induced by the sea anemone toxin Anemonia sulcata toxin II (ATX-II) and in the presence of the pathogenic SCN8A mutation N1768D.

| Parameter | Relutrigine | Carbamazepine (CBZ) | Reference |

| Preference for Persistent INa vs. Peak INa (Tonic Block) | 60x | 30x | [5] |

| Preference for Use-Dependent Block vs. Tonic Block | 31x | Less Use-Dependent | [5] |

Table 2: Selectivity Profile of Relutrigine Compared to Carbamazepine. This table illustrates the preferential activity of relutrigine for the persistent sodium current and its strong use-dependent blocking properties compared to the standard sodium channel blocker, carbamazepine.

Experimental Protocols

The characterization of relutrigine's effect on persistent sodium current was primarily conducted using whole-cell patch-clamp electrophysiology. The following sections detail the methodologies employed in these key experiments.

Cell Culture and Transfection

HEK293 cells stably expressing the human Nav1.6 sodium channel were utilized for the electrophysiological recordings. For the investigation of the SCN8A mutation, cells were transiently transfected with the N1768D mutant construct.

Whole-Cell Patch-Clamp Electrophysiology

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

Voltage-Clamp Protocols:

-

Tonic Block of Persistent Current:

-

Cells were held at a holding potential of -120 mV.

-

A 500 ms (B15284909) depolarizing step to -20 mV was applied to elicit the sodium current.

-

Persistent current was measured as the mean current during the final 50 ms of the depolarizing step.

-

Relutrigine was perfused at various concentrations, and the concentration-response curve was generated to determine the IC50 value.

-

-

Use-Dependent Block:

-

Cells were held at -120 mV.

-

A train of 50 depolarizing pulses to 0 mV (20 ms duration) was delivered at a frequency of 10 Hz.

-

The peak current of the first pulse (Ipeak1) and the last pulse (Ipeak50) were measured.

-

The degree of use-dependent block was calculated as the percentage reduction of Ipeak50 relative to Ipeak1 in the presence of relutrigine compared to control conditions.

-

Visualizing Relutrigine's Mechanism and Experimental Workflow

Signaling Pathway of Relutrigine's Action

Caption: Relutrigine's preferential inhibition of the persistent state of voltage-gated sodium channels.

Experimental Workflow for Assessing Persistent Current Inhibition

Caption: Workflow for determining the IC50 of relutrigine on persistent sodium current.

Logical Relationship of Relutrigine's Properties

Caption: The relationship between relutrigine's electrophysiological properties and its therapeutic effects.

Conclusion

Relutrigine's distinct pharmacological profile, characterized by its potent and selective inhibition of persistent sodium current and strong use-dependent block, provides a strong rationale for its development as a targeted therapy for DEEs and other disorders of neuronal hyperexcitability. The preclinical data robustly support a mechanism that preferentially targets the pathological state of sodium channels, potentially offering a wider therapeutic window and improved tolerability compared to traditional sodium channel blockers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising compound.

References

- 1. Praxis AES Wrap-up: Best-in-Class Potential Across Rare [globenewswire.com]

- 2. Praxis Precision Medicines Confirms FDA Filing Path for New Drug Application of Relutrigine in Early 2026 [quiverquant.com]

- 3. scn2a.org [scn2a.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Relutrigine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical Pharmacology of Prax-562: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prax-562 (also known as Relutrigine) is a first-in-class, potent, and selective small molecule inhibitor of persistent sodium current (INa) developed for the treatment of developmental and epileptic encephalopathies (DEEs).[1][2][3] Preclinical data have demonstrated its robust anticonvulsant activity across a range of in vitro and in vivo models. Notably, this compound exhibits a significantly improved therapeutic window compared to standard-of-care sodium channel blockers, such as carbamazepine (B1668303) and lamotrigine, which is attributed to its preferential inhibition of persistent INa over peak INa.[4][5] This selectivity for the pathological, disease-state hyperexcitability of sodium channels suggests the potential for enhanced efficacy and improved tolerability in clinical settings.[2][6][7]

Mechanism of Action: Preferential Inhibition of Persistent Sodium Current

Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in neurons.[5] Gain-of-function mutations in genes encoding these channels, such as SCN2A and SCN8A, can lead to an increase in persistent sodium current, a subthreshold depolarizing current that contributes to neuronal hyperexcitability and the generation of seizures.[8]

This compound is designed to preferentially target this persistent INa.[1] This selective mechanism of action aims to normalize neuronal firing in pathological states without significantly affecting normal physiological activity, which is largely dependent on the peak sodium current.[4]

In Vitro Pharmacology

Potency and Selectivity

Patch-clamp electrophysiology studies in HEK-293 cells expressing various human sodium channel isoforms have quantified the inhibitory activity of this compound. The data consistently show a high potency for persistent INa and a significant preference for persistent over peak current inhibition compared to other anti-seizure medications.[4]

| Compound | Target | IC50 (nM) | Selectivity (Peak IC50 / Persistent IC50) | Reference |

| This compound | hNaV1.6 Persistent INa | 141 | >60x | [4][5] |

| hNaV1.6-N1768D Persistent INa | 75 | - | [4] | |

| hNaV1.6 Peak INa (Tonic Block) | >8,460 | - | [4] | |

| hNaV1.6 Peak INa (Use-Dependent Block, 10 Hz) | 271 | - | [4] | |

| hNaV1.1 Persistent INa | 109 | ~173x | [4] | |

| hNaV1.2 Persistent INa | 172 | ~80x | [4] | |

| hNaV1.5 Persistent INa | 172 | >174x | [4] | |

| Carbamazepine | hNaV1.6 Persistent INa | 77,500 | ~30x | [4] |

| Lamotrigine | hNaV1.6 Persistent INa | - | - | [4] |

Table 1: In Vitro Inhibitory Activity of this compound and Comparator Drugs.

Neuronal Excitability

In mouse brain slice preparations, this compound demonstrated a reduction in evoked action potential firing in hippocampal CA1 neurons. Importantly, this was achieved with minimal effect on the action potential amplitude, further supporting its limited inhibition of peak INa. In contrast, carbamazepine produced a more pronounced reduction in both neuronal firing and action potential amplitude at equivalent effective concentrations.[4]

Experimental Protocol: Whole-Cell Patch Clamp Analysis

-

Cell Lines: HEK-293 cells stably expressing human NaV isoforms (e.g., hNaV1.1, hNaV1.2, hNaV1.5, hNaV1.6) or specific disease-associated variants (e.g., hNaV1.6-N1768D) were used.[4][5]

-

Recording: Whole-cell patch-clamp recordings were performed using an automated electrophysiology platform (e.g., PatchXpress).[4]

-

Voltage Protocols:

-

Persistent INa: Cells were held at a membrane potential of -120 mV and depolarized for 200 ms (B15284909) to measure persistent current.[5]

-

Tonic Block (Peak INa): Peak current was measured with stimuli applied at a low frequency (e.g., 0.2 Hz) from a holding potential of -120 mV.[5]

-

Use-Dependent Block (Peak INa): A train of short voltage steps at a higher frequency (e.g., 10 Hz) was used to assess the block of peak current during periods of simulated high neuronal activity.[4][5]

-

-

Data Analysis: Concentration-response curves were generated to calculate the half-maximal inhibitory concentration (IC50) for each compound.[4]

Caption: this compound's preferential inhibition of persistent sodium current.

In Vivo Pharmacology

Anticonvulsant Efficacy in Acute Seizure Models

This compound has demonstrated robust anticonvulsant activity in the maximal electroshock seizure (MES) model in mice, a standard preclinical test with good predictive validity for clinical efficacy against generalized tonic-clonic seizures.[4]

Tolerability and Protective Index

Tolerability was assessed by measuring spontaneous locomotor activity (sLMA). This compound exhibited a significantly wider protective index (PI) compared to carbamazepine and lamotrigine, indicating a better separation between efficacious and adverse effect dose levels.[4][5]

| Compound | MES ED50 (mg/kg) | sLMA TD50 (mg/kg) | Protective Index (PI) | Reference |

| This compound | 2 | 44 | ~16 | [9] |

| Carbamazepine | 37.6 | - | ~5.5 | [4][5] |

| Lamotrigine | 26.5 | - | ~5.5 | [4][5] |

Table 2: In Vivo Efficacy, Tolerability, and Protective Index in Mice.

Efficacy in Genetic Models of Developmental and Epileptic Encephalopathies (DEEs)

This compound has shown significant anticonvulsant effects in multiple genetic mouse models of DEEs, highlighting its potential for broad applicability in these disorders.

-

SCN2A and SCN8A Models: this compound provided complete protection from spontaneous seizures in Scn2aQ54 mice and from audiogenic-induced seizures in Scn8aN1768D/+ mice at a dose of 10 mg/kg.[9]

-

Non-NaV DEE Models: this compound also demonstrated anticonvulsant activity in models with mutations in non-sodium channel genes. It significantly delayed the onset of pentylenetetrazol (PTZ)-induced seizures in Kcnq2K556E/+ and Kcnc1R320H/+ mouse models.[9]

Caption: Workflow for in vivo preclinical evaluation of this compound.

Experimental Protocols

-

Maximal Electroshock Seizure (MES) Model:

-

Animals: Wild-type male CD-1 mice.

-

Administration: this compound or vehicle administered by oral gavage 30 minutes prior to the stimulus.

-

Stimulation: A transauricular electroshock (50 mA, 50 Hz, 0.8 s duration, 10 ms square pulse width) was delivered.

-

Endpoint: The presence or absence of a tonic hindlimb extension seizure was recorded. Protection is defined as the abolition of the tonic hindlimb extension.

-

-

Spontaneous Locomotor Activity (sLMA):

-

Animals: Outbred CD-1 mice.[9]

-

Administration: Various doses of this compound (e.g., 10-40 mg/kg) were administered.[9]

-

Measurement: Spontaneous locomotor activity was measured to assess tolerability. A significant reduction in activity is considered an adverse effect.[9]

-

Endpoint: The dose that reduces sLMA by 50% (TD50) was calculated.[4]

-

-

DEE Mouse Models:

-

Scn2aQ54 (Spontaneous Seizures): Anticonvulsant activity was evaluated by comparing the number of spontaneous seizures during a 30-minute pre-treatment period with the number occurring during a 30-minute post-treatment period.

-

Scn8aN1768D/+ (Audiogenic Seizures): Mice were treated with this compound or vehicle by oral gavage 60 minutes prior to an acoustic stimulus (15 kHz). The presence or absence of a seizure was observed.

-

Kcnq2K556E/+ and Kcnc1R320H/+ (PTZ-induced Seizures): Mice were pre-treated with this compound (10 mg/kg) or vehicle 60 minutes prior to the administration of PTZ (100 mg/kg, s.c.). The latency to the first tonic-clonic seizure with hindlimb extension was measured over a 40-minute observation period.

-

Conclusion

The preclinical pharmacology of this compound demonstrates a compelling profile for a novel anti-seizure medication. Its high potency and preferential inhibition of persistent sodium current translate to robust anticonvulsant efficacy across multiple seizure models, including those relevant to severe developmental and epileptic encephalopathies. The significantly improved protective index compared to standard-of-care sodium channel blockers suggests a wider therapeutic window, which may lead to better tolerability and the potential for improved clinical outcomes in patients with difficult-to-treat epilepsies.[4][5] These promising preclinical data have supported the advancement of this compound into clinical development.[2]

References

- 1. Praxis Precision Medicines Announces Publication of Preclinical Data Highlighting Differentiated and Potent Antiepileptic Activity of this compound - Praxis Precision Medicines, Inc. [investors.praxismedicines.com]

- 2. This compound-Is-a-Well-tolerated--Novel-Persistent-Sodium-Channel-Blocker-with-Broad-Anticonvulsant-Activity-in-Multiple-DEE-Mouse-Models [aesnet.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. praxismedicines.com [praxismedicines.com]

- 5. This compound--A-Novel-Sodium-Channel-Inhibitor-with-Greater-Potency-and-Selectivity-for-Persistent-Sodium-Current-Compared-to-Standard-of-Care [aesnet.org]

- 6. praxismedicines.com [praxismedicines.com]

- 7. hra.nhs.uk [hra.nhs.uk]

- 8. neurology.org [neurology.org]

- 9. The novel persistent sodium current inhibitor this compound has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Prax-562: A Deep Dive into its Discovery and Development for Rare Epilepsies

A Technical Guide for Researchers and Drug Development Professionals

Prax-562, also known as relutrigine, is a clinical-stage, first-in-class, small molecule precision medicine being developed by Praxis Precision Medicines.[1][2] It is a preferential inhibitor of persistent sodium current, a key driver of neuronal hyperexcitability in certain neurological disorders.[2] This in-depth guide explores the discovery and development history of this compound, detailing its mechanism of action, preclinical evidence, and clinical trial progression for the treatment of developmental and epileptic encephalopathies (DEEs), particularly those associated with gain-of-function variants in the SCN2A and SCN8A genes.

Preclinical Discovery and Characterization

This compound was identified through a dedicated effort to develop a highly differentiated and potent inhibitor of persistent sodium current, aiming to overcome the tolerability limitations of existing sodium channel-blocking anti-seizure medications.[3]

Mechanism of Action: Preferential Inhibition of Persistent Sodium Current

Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in neurons.[4] Gain-of-function mutations in genes encoding these channels, such as SCN2A and SCN8A, can lead to an increase in persistent sodium current (INaP), a sustained inward flow of sodium ions that contributes to neuronal hyperexcitability and seizures.[4][5] this compound was designed to selectively target this pathological INaP over the transient peak sodium current (INaP) that is essential for normal neuronal signaling.[3][4]

In Vitro Electrophysiology Studies

Electrophysiological studies using whole-cell patch-clamp recordings in HEK-293 cells expressing human NaV channels have demonstrated the potent and preferential inhibition of INaP by this compound.[4]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Lines: HEK-293 cells stably expressing human NaV1.6 or the pathogenic variant hNaV1.6-N1768D were used.[4]

-

Recording: Whole-cell patch-clamp analysis was performed using an automated electrophysiology platform.[4]

-

Voltage Protocols:

-

Persistent INa: Measured during a 200 ms (B15284909) depolarizing step from a holding potential of -120 mV.[4]

-

Tonic Block (Peak INa): Assessed using short depolarizing pulses from a holding potential of -120 mV at a frequency of 0.2 Hz.[4]

-

Use-Dependent Block (Peak INa): Evaluated with a train of short voltage steps at a frequency of 10 Hz from a holding potential of -120 mV.[4]

-

Quantitative Data: In Vitro Potency and Selectivity

| Parameter | This compound | Carbamazepine (B1668303) (CBZ) |

| hNaV1.6 Persistent INa IC50 | 141 nM | 77,500 nM |

| hNaV1.6-N1768D Persistent INa IC50 | 75 nM | Not Reported |

| Selectivity for Persistent INa over Peak INa (Tonic Block) | 60-fold | 30-fold |

| Use-Dependent Block of hNaV1.6 Peak INa IC50 | 271 nM | Not Reported |

Data sourced from Kahlig KM et al., Epilepsia, 2022.[6]

These data highlight this compound's significantly greater potency for inhibiting persistent sodium current compared to the standard-of-care drug, carbamazepine.[6] Furthermore, its greater selectivity for persistent over peak sodium current and its potent use-dependent block suggest a mechanism that could effectively target seizure activity while minimizing effects on normal neuronal function.[3][4]

Preclinical Efficacy and Tolerability in Animal Models

The anticonvulsant activity and tolerability of this compound were evaluated in various rodent models of epilepsy.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to assess a drug's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[7][8]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

-

Animals: Outbred CD-1 mice were used.[5]

-

Drug Administration: this compound, carbamazepine, or lamotrigine (B1674446) were administered orally.[5]

-

Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) was delivered via corneal electrodes.[8]

-

Endpoint: The primary endpoint was the abolition of the tonic hindlimb extension phase of the seizure.[8]

Spontaneous Locomotor Activity (sLMA)

Tolerability was assessed by measuring the effect of the drug on spontaneous locomotor activity.[5]

Quantitative Data: Preclinical Efficacy and Protective Index

| Parameter | This compound | Carbamazepine (CBZ) | Lamotrigine (LTG) |

| MES ED50 (mice) | 2 mg/kg | Not Reported | Not Reported |

| sLMA TD50 (mice) | 44 mg/kg | Not Reported | Not Reported |

| Protective Index (PI) (Brain TC50 / MES EC50) | ~16x | ~5-6x | ~5-6x |

Data sourced from Praxis Precision Medicines presentations and publications.[5]

This compound demonstrated robust anticonvulsant activity in the MES model and, importantly, exhibited a significantly wider protective index compared to carbamazepine and lamotrigine, indicating a better-tolerated profile in preclinical models.[5]

In Vivo Efficacy in Genetic Mouse Models

This compound was also evaluated in genetic mouse models of SCN2A-DEE and SCN8A-DEE.

Experimental Protocol: Genetic Mouse Models

-

Scn8aN1768D/+ mice: These mice harbor a gain-of-function mutation and are susceptible to audiogenic-induced seizures.[5] Seizures were induced by a 14 kHz tone following administration of this compound or vehicle.[5]

-

Scn2aQ54 mice: These mice exhibit spontaneous seizures.[5] Seizure frequency was measured before and after treatment with this compound.[5]

In these models, this compound demonstrated dose-dependent protection against seizures, with complete protection observed at higher doses.[5]

Clinical Development of this compound

The promising preclinical profile of this compound supported its advancement into clinical development.

Phase 1 Studies in Healthy Volunteers

This compound has been evaluated in three Phase 1 clinical trials involving over 130 healthy adult volunteers. These studies assessed the safety, tolerability, and pharmacokinetics (PK) of single and multiple ascending doses of this compound.

Key Findings from Phase 1 Studies:

-

Safety and Tolerability: this compound was generally well-tolerated.[9] The most common treatment-emergent adverse events (TEAEs) were headache and dizziness, which were mostly mild in severity.[9][10] No drug-related serious adverse events were reported.[9]

-

Pharmacokinetics: this compound exhibited a half-life of approximately 4-5 days, supporting once-daily dosing.[9] Food intake did not have a significant impact on its pharmacokinetics.[9]

Quantitative Data: Common Treatment-Emergent Adverse Events in Phase 1 (Multiple Ascending Dose Cohorts)

| Adverse Event | This compound (N=24) | Placebo (N=8) |

| Headache | ~45% | ~12% |

| Dizziness | ~30% | ~0% |

| Postural Dizziness | ~15% | ~0% |

| Oral Hypoaesthesia | ~15% | ~0% |

| Nausea | ~10% | ~0% |

| Paraesthesia | ~10% | ~0% |

| Somnolence | ~10% | ~0% |

| Vertigo | ~10% | ~0% |

Data are approximate and sourced from a Praxis Precision Medicines presentation.[10]

Phase 2 EMBOLD Study in Pediatric Patients

Following the successful completion of Phase 1 studies, this compound advanced to a Phase 2 clinical trial, the EMBOLD study, to evaluate its efficacy and safety in pediatric patients with SCN2A-DEE and SCN8A-DEE.[11]

Experimental Protocol: EMBOLD Study (NCT05818553)

-

Study Design: A Phase 2, double-blind, randomized, placebo-controlled trial followed by an open-label extension.[12][13]

-

Participants: Pediatric patients aged 2 to 18 years with a documented gain-of-function missense variant in SCN2A (with seizure onset in the first three months of life) or a de novo missense variant in SCN8A (with seizure onset in the first six months of life).[11][14]

-

Inclusion Criteria: At least 8 countable motor seizures in the 4 weeks prior to screening and during the 28-day baseline observation period.[11][15]

-

Exclusion Criteria: Known loss-of-function variants or prior worsening of seizures with a sodium channel blocker.[14]

-

Treatment: Participants are randomized to receive either this compound once daily or a placebo for a portion of the treatment period.[12][13] The starting dose is 0.5 mg/kg/day, with the potential for dose adjustment up to a maximum of 1.0 mg/kg/day.[13]

Initial Results from the EMBOLD Study (Cohort 1) Praxis Precision Medicines has reported positive initial results from the first cohort of the EMBOLD study. These topline results demonstrated a statistically significant and clinically meaningful reduction in seizures for patients treated with this compound compared to placebo.[1]

Regulatory Status

This compound has received several key regulatory designations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), recognizing the significant unmet medical need in the target patient populations.

-

Orphan Drug Designation (ODD): Granted by the FDA and EMA for the treatment of SCN2A-DEE and SCN8A-DEE.

-

Rare Pediatric Disease Designation (RPD): Granted by the FDA for the treatment of SCN2A-DEE and SCN8A-DEE.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: this compound preferentially inhibits the pathological persistent sodium current.

Experimental Workflow: Preclinical Evaluation

Caption: Preclinical workflow for the evaluation of this compound.

Logical Relationship: Clinical Development Pathway

Caption: Clinical development pathway of this compound.

References

- 1. gurufocus.com [gurufocus.com]

- 2. Praxis Precision Medicines Reports Positive EMBOLD and RADIANT Study Results for Relutrigine and Vormatrigine in Epilepsy Treatment [quiverquant.com]

- 3. The novel persistent sodium current inhibitor PRAX‐562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound--A-Novel-Sodium-Channel-Inhibitor-with-Greater-Potency-and-Selectivity-for-Persistent-Sodium-Current-Compared-to-Standard-of-Care [aesnet.org]

- 5. This compound-is-a-Well-Tolerated-Novel-Persistent-Sodium-Current-Blocker-with-Potent-Anticonvulsant-Activity-in-Models-of-SCN2A-and-SCN8A-Gain-of-Function-Epilepsy [aesnet.org]

- 6. The novel persistent sodium current inhibitor this compound has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Praxis Precision Medicines Provides Corporate Update and Reports Third Quarter 2021 Financial Results - Praxis Precision Medicines, Inc. [investors.praxismedicines.com]

- 10. praxismedicines.com [praxismedicines.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. praxismedicines.com [praxismedicines.com]

- 13. praxismedicines.com [praxismedicines.com]

- 14. A Clinical Trial of this compound in Subjects With Developmental and Epileptic Encephalopathies (DEE) [ctv.veeva.com]

- 15. scn2a.org [scn2a.org]

Unveiling the Precision Target of Prax-562 (Relutrigine): A Deep Dive into its Neuronal Mechanism of Action

For Immediate Release

BOSTON, December 15, 2025 – Praxis Precision Medicines' investigational drug, Prax-562 (relutrigine), demonstrates a highly specific and potent mechanism of action by preferentially targeting the persistent sodium current (INa) in neurons. This targeted approach offers a promising therapeutic strategy for certain developmental and epileptic encephalopathies (DEEs) by selectively addressing neuronal hyperexcitability, a key driver of seizures in these conditions.[1][2][3][4] This in-depth guide provides a technical overview of the molecular target of this compound, summarizing key quantitative data and detailing the experimental protocols used to elucidate its function.

Core Molecular Target: Preferential Inhibition of Persistent Sodium Current

This compound is a next-generation, small-molecule inhibitor of voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials in neurons.[5] Unlike traditional sodium channel blockers, this compound exhibits a distinct and highly selective mechanism of action by preferentially inhibiting the persistent sodium current over the transient or peak sodium current.[6][7][8] This persistent current, although small, plays a significant role in setting the resting membrane potential and promoting repetitive firing of neurons. In certain pathological conditions, such as those caused by gain-of-function mutations in NaV channel genes like SCN2A and SCN8A, the persistent sodium current is enhanced, leading to neuronal hyperexcitability and seizures.[5][9]

This compound's preferential inhibition of the persistent INa is believed to normalize this pathological hyperexcitability with minimal impact on the normal physiological function of neurons, which is primarily driven by the peak sodium current.[5][6] This targeted approach is anticipated to result in a wider therapeutic window and improved tolerability compared to standard-of-care sodium channel blockers.[6][8][10]

Quantitative Profile of this compound

The potency and selectivity of this compound have been extensively characterized in preclinical studies. The following tables summarize the key quantitative data, highlighting its preferential activity on the persistent sodium current.

| Parameter | hNaV1.6 (Wild-Type) | hNaV1.6-N1768D (DEE Mutant) | Carbamazepine (CBZ) | Reference |

| Persistent INa IC50 | 141 nM | 75 nM | 77,500 nM | [5][6] |

| Selectivity for Persistent INa over Peak INa (Tonic Block) | 60-fold | Not specified | 30-fold | [5][6] |

| Use-Dependent Block Preference over Tonic Block | 31-fold | Not specified | Less use-dependent block observed | [6][8] |

Table 1: In Vitro Potency and Selectivity of this compound Compared to Carbamazepine.

| NaV Isoform | Persistent INa Inhibition | Peak INa Inhibition | Preference for Persistent INa | Reference |

| hNaV1.1 | Potent | Weaker | High | [6] |

| hNaV1.2 | Potent (IC50 = 172 nM) | Weaker (IC50 = 13,690 nM) | 80-fold | [6] |

| hNaV1.5 | Potent (IC50 = 172 nM) | Very Weak (>174-fold preference) | >174-fold | [6] |

| hNaV1.6 | Potent (IC50 = 141 nM) | Weaker | 60-fold | [6] |

Table 2: Isoform Selectivity of this compound for Persistent Sodium Current Inhibition.

Experimental Protocols

The characterization of this compound's mechanism of action involved a series of key experiments, the methodologies of which are detailed below.

Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on persistent and peak sodium currents in various NaV channel isoforms.

Methodology:

-

Cell Line: Human embryonic kidney (HEK) cells were used to express specific human NaV channel isoforms, including hNaV1.1, hNaV1.2, hNaV1.5, and hNaV1.6 (both wild-type and the N1768D mutant).[5][6]

-

Recording Technique: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system.[5]

-

Voltage Protocols:

-

Persistent INa: Cells were held at a hyperpolarized membrane potential of -120 mV and then subjected to a 200 ms (B15284909) depolarizing step to elicit the persistent current.[5]

-

Tonic Block (Peak INa): Peak currents were elicited by depolarizing pulses from a holding potential of -120 mV at a low frequency (0.2 Hz).[5]

-

Use-Dependent Block (Peak INa): A train of short voltage steps at a frequency of 10 Hz was applied from a holding potential of -120 mV to assess the block of peak INa during periods of high neuronal activity.[5][6]

-

Voltage-Dependent Block (Peak INa): The half-maximal voltage of inactivation (V1/2) was determined to assess the effect on the voltage-dependence of channel availability.[5]

-

-

Data Analysis: The concentration of this compound producing half-maximal inhibition (IC50) was calculated by fitting the concentration-response data to a Hill equation.[6]

In Vitro Neuronal Excitability Assay

Objective: To assess the effect of this compound on the intrinsic excitability of neurons.

Methodology:

-

Tissue Preparation: Acute brain slices containing the hippocampus were prepared from mice.[5][6]

-

Recording Technique: Whole-cell current-clamp recordings were performed on CA1 pyramidal neurons.[5][6]

-

Experimental Procedure: A series of depolarizing current injections were delivered to the neurons to evoke action potentials (APs). The number of evoked APs (a measure of intrinsic excitability) and the AP amplitude (an indicator of peak INa) were measured in the presence and absence of this compound or a comparator drug like carbamazepine.[5][6]

In Vivo Anticonvulsant Activity Model

Objective: To evaluate the anticonvulsant efficacy of this compound in a preclinical seizure model.

Methodology:

-

Animal Model: The maximal electroshock seizure (MES) model in mice was utilized, which is a well-validated model for predicting clinical anticonvulsant activity.[6][9]

-

Drug Administration: this compound was administered orally to the mice.[6][9]

-

Seizure Induction: A brief electrical stimulus was delivered via corneal electrodes to induce a tonic hindlimb extension seizure.[9]

-

Efficacy Assessment: The ability of this compound to prevent the tonic hindlimb extension was assessed in a dose-dependent manner. The unbound brain half-maximal efficacious concentration (EC50) was determined.[6][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described above.

Caption: Mechanism of action of this compound on sodium channel currents.

Caption: Experimental workflow for patch-clamp electrophysiology.

References

- 1. Praxis Precision Medicines Announces Plans to File an NDA for Relutrigine in SCN2A and SCN8A Developmental and Epileptic Encephalopathies in Early 2026 - BioSpace [biospace.com]

- 2. Praxis Precision Medicines Provides Update on Advancing Clinical Stage Portfolio - Praxis Precision Medicines, Inc. [investors.praxismedicines.com]

- 3. Praxis AES Wrap-up: Best-in-Class Potential Across Rare Pediatric [natlawreview.com]

- 4. Praxis Precision Medicines to Advance this compound Phase 2 Study in Pediatric Patients with Developmental and Epileptic Encephalopathies - Praxis Precision Medicines, Inc. [investors.praxismedicines.com]

- 5. This compound--A-Novel-Sodium-Channel-Inhibitor-with-Greater-Potency-and-Selectivity-for-Persistent-Sodium-Current-Compared-to-Standard-of-Care [aesnet.org]

- 6. The novel persistent sodium current inhibitor PRAX‐562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The novel persistent sodium current inhibitor this compound has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. praxismedicines.com [praxismedicines.com]

- 10. neurology.org [neurology.org]

Investigating the Role of Prax-562 in Developmental and Epileptic Encephalopathies: A Technical Guide

Introduction

Developmental and Epileptic Encephalopathies (DEEs) represent a group of severe, early-onset epilepsy syndromes characterized by refractory seizures, developmental delay or regression, and significant cognitive impairment. A substantial portion of DEEs are linked to genetic etiologies, with mutations in ion channel genes being a primary cause. Gain-of-function mutations in the SCN2A and SCN8A genes, which encode the voltage-gated sodium channels Nav1.2 and Nav1.6 respectively, are key drivers of neuronal hyperexcitability in these disorders.[1][2] These mutations often lead to an increase in persistent sodium current (INa), a subthreshold depolarizing current that enhances repetitive firing and synaptic activity, thereby contributing to the severe seizure phenotypes observed in patients.[3]

Prax-562 (relutrigine) is a first-in-class small molecule designed as a preferential inhibitor of persistent sodium current.[1][2] This targeted mechanism of action suggests the potential for a wider therapeutic window compared to traditional sodium channel blockers, which often have dose-limiting side effects. This guide provides an in-depth overview of the mechanism, preclinical evidence, and clinical development of this compound for the treatment of DEEs.

Mechanism of Action

Voltage-gated sodium channels are critical for initiating and propagating action potentials in neurons.[4] They transition between resting, open, and inactivated states. While the transient influx of sodium ions during the open state causes depolarization, a small, non-inactivating "persistent" current can continue to flow. In pathological states, such as those caused by gain-of-function SCN2A or SCN8A mutations, this persistent current is pathologically enhanced, leading to neuronal hyperexcitability and a lowered seizure threshold.[3][4]

This compound is engineered to preferentially block this persistent sodium current over the transient peak current.[4] This selectivity allows it to dampen the pathological hyperexcitability that drives seizures in these specific DEEs, while having a lesser effect on normal neuronal firing.[4] This targeted approach is hypothesized to improve tolerability and efficacy compared to standard, non-selective sodium channel blockers.

Preclinical Evidence

This compound has demonstrated robust anticonvulsant activity and improved tolerability in various preclinical models compared to standard-of-care sodium channel blockers like carbamazepine (B1668303) (CBZ) and lamotrigine (B1674446) (LTG).[3][4]

Quantitative Preclinical Data Summary

| Drug | Model | Efficacy Metric | Tolerability Metric | Protective Index (PI) | Reference |

| This compound | MES Assay (CD-1 mice) | ED50: 2 mg/kg | TD50: 44 mg/kg | ~14x-16x | [3][5] |

| Brain EC50: 116 ng/g | Brain TC50: 1899 ng/g | [3] | |||

| Carbamazepine | MES Assay (CD-1 mice) | - | - | ~3x-5x | [3][5] |

| Lamotrigine | MES Assay (CD-1 mice) | - | - | ~5x-6x | [3][5] |

| This compound | Scn2aQ54 mice | Complete protection from spontaneous seizures (10 mg/kg) | - | - | [3][5] |

| This compound | Scn8aN1768D/+ mice | Complete protection from audiogenic-induced seizures (10 mg/kg) | - | - | [3][5] |

| This compound | Kcnq2K556E/+ mice | Significantly prolonged latency to PTZ-induced seizures (10 mg/kg) | - | - | [5] |

| This compound | Kcnc1R320H/+ mice | Significantly prolonged latency to PTZ-induced seizures (10 mg/kg) | - | - | [5] |

PI is calculated as the ratio of the median toxic dose (TD50) or brain concentration (TC50) to the median effective dose (ED50) or brain concentration (EC50).

The data indicates that this compound has a significantly wider protective index (a measure of tolerability versus efficacy) than existing sodium channel blockers.[3][5] Furthermore, its efficacy extends beyond SCN gene-related models to other non-Nav DEE models, suggesting a broad potential for treating neuronal hyperexcitability.[3][5]

Experimental Protocols: Preclinical Studies

1. Maximal Electroshock Seizure (MES) Assay: [3][5]

-

Objective: To assess broad anticonvulsant activity.

-

Subjects: Outbred CD-1 mice.

-

Procedure:

-

This compound (0.3-10 mg/kg), carbamazepine (3-30 mg/kg), or lamotrigine (1-10 mg/kg) was administered to cohorts of mice.

-

At a predetermined time, a maximal electrical stimulus was delivered via corneal electrodes to induce a seizure.

-

The primary endpoint was the presence or absence of a tonic hindlimb extension seizure.

-

The median effective dose (ED50) required to protect 50% of the animals was calculated.

-

2. Spontaneous Locomotor Activity (sLMA) Assay: [3][5]

-

Objective: To assess tolerability and potential motor impairment side effects.

-

Subjects: Outbred CD-1 mice.

-

Procedure:

-

This compound (10-40 mg/kg), carbamazepine (30-96 mg/kg), or lamotrigine (20-63.4 mg/kg) was administered.

-

Mice were placed in an open-field arena, and their locomotor activity was tracked by automated systems.

-

A significant reduction in movement was considered an indicator of toxicity/motor impairment.

-

The median toxic dose (TD50) causing impairment in 50% of the animals was calculated.

-

3. DEE Mouse Model Studies: [3][5]

-

Objective: To assess efficacy in specific genetic models of DEE.

-

Subjects:

-

Scn2aQ54 mice (model for SCN2A-DEE)

-

Scn8aN1768D/+ mice (model for SCN8A-DEE)

-

Kcnq2K556E/+ and Kcnc1R320H/+ mice (non-Nav DEE models)

-

-

Procedure:

-

For Scn8a mice, audiogenic seizures were induced by a 14-kHz tone pre- and post-treatment with this compound.

-

For Scn2a mice, spontaneous seizure frequency was measured before and after treatment.

-

For Kcnq2 and Kcnc1 mice, the latency to seizures induced by pentylenetetrazol (PTZ) was measured.

-

Clinical Development: The EMBOLD Study

The primary clinical investigation of this compound in DEEs is the EMBOLD study, a Phase 2 trial in pediatric patients with early-onset SCN2A-DEE and SCN8A-DEE.[6][7]

Quantitative Clinical Data Summary (EMBOLD Study)

| Metric | Result | Reference |

| Primary Endpoint | 46% placebo-adjusted reduction in countable motor seizures. | [6][8] |

| Long-Term Extension | 75% median reduction in motor seizures. | [6] |

| Seizure Freedom | 5 patients achieved seizure-free periods of >28 days; one exceeded 200 days. | [6] |

| Secondary Outcomes | Improvements noted in disruptive behavior, communication, seizure severity, and alertness. | [6][8] |

| Safety & Tolerability | Generally well-tolerated; safety profile consistent with other drugs in its class. | [6][8] |

The positive interim results from the EMBOLD study were significant enough for the data safety monitoring committee to recommend halting the trial early, with plans to use the data for a potential New Drug Application (NDA) submission.[8]

Experimental Protocol: EMBOLD Phase 2 Study

-

Objective: To evaluate the safety, tolerability, efficacy, and pharmacokinetics of this compound in pediatric participants with SCN2A-DEE and SCN8A-DEE.[7]

-

Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial followed by an open-label extension.[6]

-

Participants: Approximately 20 pediatric patients aged 2 to 18 years.[6]

-

Inclusion Criteria: [7]

-

Documented gain-of-function missense variant in SCN2A with seizure onset in the first three months of life, OR

-

Documented de novo missense variant in SCN8A with seizure onset in the first six months of life.

-

A minimum of 8 countable motor seizures in the 4 weeks preceding the study.[6]

-

-

-

Double-Blind Period: Patients were treated for 4 months with either daily this compound or a regimen including 3 months of daily this compound and 1 month of matching placebo.

-

Open-Label Extension: All participants had the option to receive this compound after the initial treatment period.

-

-

Primary Endpoint: Change in the frequency of countable motor seizures.

-

Data Collection: Daily seizure diaries maintained by caregivers, along with formal clinical assessments at specified intervals.[9]

Conclusion

This compound represents a promising, mechanism-driven therapeutic approach for DEEs caused by gain-of-function mutations in sodium channel genes. Its preferential inhibition of the persistent sodium current provides a targeted strategy to reduce neuronal hyperexcitability. Preclinical data strongly support its potential for improved efficacy and tolerability over existing treatments.[4] The positive results from the Phase 2 EMBOLD study, demonstrating a significant reduction in seizure frequency and improvements in other critical domains for patients with SCN2A-DEE and SCN8A-DEE, further underscore its potential as a transformative therapy for these devastating conditions.[6][8]

References

- 1. Praxis Precision Medicines Provides Update on Advancing Clinical Stage Portfolio - Praxis Precision Medicines, Inc. [investors.praxismedicines.com]

- 2. Praxis Precision Medicines Provides Update on Advancing Clinical Stage Portfolio - Praxis Precision Medicines, Inc. [investors.praxismedicines.com]

- 3. This compound-Is-a-Well-tolerated--Novel-Persistent-Sodium-Channel-Blocker-with-Broad-Anticonvulsant-Activity-in-Multiple-DEE-Mouse-Models [aesnet.org]

- 4. The novel persistent sodium current inhibitor PRAX‐562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. scn2a.org [scn2a.org]

- 7. A Clinical Trial of this compound in Subjects With Developmental and Epileptic Encephalopathies (DEE) | Clinical Research Trial Listing [centerwatch.com]

- 8. DEE-lightful: Praxis’ phase II results allow stock to flex its muscle | BioWorld [bioworld.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

Initial In Vitro Profile of Prax-562: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies of Prax-562 (Relutrigine), a novel, first-in-class small molecule designed as a preferential inhibitor of persistent sodium current. The following sections detail the quantitative data from key experiments, the methodologies employed, and visualizations of the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The in vitro efficacy and selectivity of this compound have been characterized through a series of electrophysiological assays. The data, summarized below, highlights its potency and preferential activity against persistent sodium currents compared to standard-of-care sodium channel blockers.

Table 1: Potency of this compound and Comparator Antiepileptic Drugs (AEDs) on Persistent Sodium Current (INa)

| Compound | hNaV1.6 Persistent INa IC50 (nmol/L) | hNaV1.6-N1768D Persistent INa IC50 (nmol/L) |

| This compound | 141[1][2][3] | 75[1][2][3] |

| Carbamazepine (B1668303) | 77,500[1][2][3] | - |

| Cenobamate | 71,690[2] | - |

Table 2: Selectivity of this compound and Comparator AEDs for Persistent vs. Peak Sodium Current

| Compound | Selectivity for Persistent INa over Peak INa (Tonic Block) |

| This compound | 60x[1][2][3] |

| Carbamazepine | 30x[1][2][3] |

| Cenobamate | 24x[2] |

Table 3: Use-Dependent Block of this compound and Comparator AEDs

| Compound | Selectivity for Use-Dependent Block over Tonic Block |

| This compound | 31x[1][2][3] |

| Carbamazepine | No significant use-dependent block observed[2] |

| Cenobamate | 2.3x[2] |

Key Experimental Protocols

The primary in vitro method used to characterize this compound was whole-cell patch-clamp electrophysiology.

Cell Line and Expression System

-

Cell Line: Human Embryonic Kidney (HEK-293) cells were used for these studies.[4]

-

Expression: These cells were engineered to stably express various voltage-gated sodium channel (NaV) isoforms, including human hNaV1.1, hNaV1.2, hNaV1.5, and hNaV1.6, as well as the SCN8A gain-of-function variant hNaV1.6-N1768D.[2][4][5]

Electrophysiology Recordings

-

Technique: Whole-cell patch-clamp analysis was performed to measure sodium currents (INa).[3][4]

-

Platform: An automated electrophysiology platform, PatchXpress (Molecular Devices), was utilized for high-throughput recordings.[4]

Measurement of Sodium Currents

Different voltage protocols were applied to the cells to isolate and measure distinct components of the sodium current and to assess the mode of inhibition by this compound.

-

Persistent Sodium Current (INa): To measure the persistent component of the sodium current, a depolarizing step was applied. This current is known to be a key driver of neuronal hyperexcitability in disease states.[1] this compound's potency was determined by its ability to inhibit this sustained current.

-

Peak Sodium Current (Tonic/Resting Block): The peak INa, crucial for normal action potential propagation, was measured using a standard voltage protocol from a hyperpolarized holding potential to elicit the maximal transient current.[1][3] The selectivity of this compound was established by comparing its inhibitory concentration on persistent INa versus this peak INa.

-

Use-Dependent Block (UDB): To assess the activity of this compound on channels in a state of high-frequency firing, a train of depolarizing pulses at a high frequency (e.g., 10 Hz) was applied.[2] A potent use-dependent block indicates that the compound is more effective during periods of high neuronal activity, such as during a seizure.[2]

-

Voltage-Dependent Block: The effect of the compound on the voltage-dependence of channel inactivation was also assessed to further characterize its interaction with the NaV channel.[2]

Neuronal Excitability Studies

-

Model: To understand the effects of this compound in a more physiological context, experiments were conducted on brain slices from mice.[3][4]

-

Technique: Action potentials (APs) were evoked in hippocampal CA1 pyramidal neurons.[2][4]

-

Endpoints: The frequency of AP firing was measured to evaluate the compound's effect on neuronal excitability, while the amplitude of the AP was used as an indicator of peak INa inhibition.[2] Studies showed that this compound reduced the number of evoked APs with minimal effect on AP amplitude, in contrast to carbamazepine which significantly reduced both.[1][4]

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the preferential inhibition of persistent sodium current by this compound, leading to a reduction in neuronal hyperexcitability while preserving normal neuronal function.

Caption: this compound preferentially inhibits persistent over peak sodium current.

Experimental Workflow for In Vitro Characterization

This diagram outlines the workflow for the in vitro electrophysiological assessment of this compound.

Caption: Workflow for electrophysiological characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound--A-Novel-Sodium-Channel-Inhibitor-with-Greater-Potency-and-Selectivity-for-Persistent-Sodium-Current-Compared-to-Standard-of-Care [aesnet.org]

- 3. The novel persistent sodium current inhibitor this compound has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel persistent sodium current inhibitor PRAX‐562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Chemical Architecture of Relutrigine: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Structure, Properties, and Mechanism of a Novel Sodium Channel Modulator

Relutrigine (formerly PRAX-562) is a pioneering, first-in-class small molecule under development for the treatment of developmental and epileptic encephalopathies (DEEs).[1][2][3][4][5][6][7][8] As a preferential inhibitor of persistent sodium current, its unique mechanism of action offers a promising therapeutic avenue for severe seizure disorders.[1][2][3][4][5][6][8] This technical guide provides a comprehensive examination of the chemical structure of Relutrigine, its physicochemical properties, and its targeted signaling pathway, designed for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

Relutrigine is a complex heterocyclic molecule with the systematic IUPAC name 3-[ethoxy(difluoro)methyl]-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-[9][10][11]triazolo[4,3-a]pyrazine.[12][13] Its structure is characterized by a central[9][10][11]triazolo[4,3-a]pyrazine ring system, substituted with fluorinated alkyl ethers. The presence of multiple fluorine atoms significantly influences the molecule's electronic properties and metabolic stability.

The key identifiers and physicochemical properties of Relutrigine are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 3-[ethoxy(difluoro)methyl]-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-[9][10][11]triazolo[4,3-a]pyrazine | [12][13] |

| Molecular Formula | C₁₅H₁₁F₆N₅O₂ | [9][10][12][13][14] |

| Molecular Weight | 407.27 g/mol | [9][10][12][13][14] |

| CAS Number | 2392951-29-8 | [9] |

| SMILES String | FC1=C(OCC(F)(F)F)N=CC(C2=CN3C(C(F)(OCC)F)=NN=C3C=N2)=C1 | [9] |

| InChI Key | BFXBSYMVTNEFRF-UHFFFAOYSA-N | [10][15] |

| Stereochemistry | Achiral | [10] |

Experimental Protocols for Structural Elucidation

While specific, detailed experimental protocols for the synthesis and structural characterization of Relutrigine are not publicly available and are likely proprietary to the manufacturer, the elucidation of such a small molecule's structure would conventionally involve a suite of standard analytical techniques. The following outlines the probable methodologies that would have been employed.

Synthesis of the Core Scaffold

The synthesis of the[9][10][11]triazolo[4,3-a]pyrazine core, a key feature of Relutrigine, likely involves a multi-step process. Based on synthetic routes for similar heterocyclic compounds, a plausible approach would involve the condensation of a substituted pyrazine (B50134) derivative with a hydrazine (B178648), followed by cyclization to form the triazole ring. For instance, a common method involves reacting a 2-halopyrazine with hydrazine to form a 2-hydrazinopyrazine, which is then cyclized with an appropriate reagent to introduce the third nitrogen and form the fused triazole ring system.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to determine the number and connectivity of hydrogen atoms, providing information about the different chemical environments of protons in the molecule, such as those on the pyrazine and pyridine (B92270) rings, and the ethoxy and trifluoroethoxy groups.

-

¹³C NMR: Would be employed to identify the number and types of carbon atoms, including those in the aromatic rings and the fluorinated side chains.

-

¹⁹F NMR: Given the hexafluoro (B1673141) substitution, this technique would be crucial for confirming the presence and chemical environments of the fluorine atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be essential to establish the connectivity between protons and carbons, and to definitively assign the complex substitution pattern on the aromatic rings.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact molecular weight of Relutrigine, confirming its elemental composition (C₁₅H₁₁F₆N₅O₂).

-

Tandem Mass Spectrometry (MS/MS): Would be employed to fragment the molecule and analyze the resulting fragmentation pattern. This data provides valuable information about the molecule's substructures and helps to confirm the overall connectivity of the atoms.

Infrared (IR) Spectroscopy:

-

This technique would be used to identify the presence of specific functional groups, such as C-F, C-O, C=N, and aromatic C-H bonds, by observing their characteristic vibrational frequencies.

Crystallographic Analysis

Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of Relutrigine could be grown, this technique would provide precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state, unequivocally confirming its chemical structure.

Mechanism of Action and Signaling Pathway

Relutrigine is a precision sodium channel (NaV) modulator that preferentially inhibits the persistent sodium current (INaP).[1][2][3][4][5][6][8] This persistent current is a key driver of neuronal hyperexcitability in certain forms of DEE, particularly those associated with gain-of-function mutations in the SCN2A and SCN8A genes, which encode the NaV1.2 and NaV1.6 channels, respectively.[1][16][17]

The signaling pathway through which Relutrigine exerts its therapeutic effect is a direct consequence of its molecular action on these voltage-gated sodium channels. The following diagram illustrates this pathway.

Caption: Signaling pathway of Relutrigine's therapeutic action.

In the pathological state, mutations in sodium channel genes lead to an increased persistent sodium current, causing prolonged neuronal depolarization and subsequent hyperexcitability, which manifests as seizures. Relutrigine acts by preferentially inhibiting this aberrant persistent sodium current. This inhibition leads to a reduction in the sustained depolarization of the neuronal membrane, thereby normalizing neuronal excitability and ultimately reducing the frequency and severity of seizures.[1][16][17]

Conclusion

Relutrigine represents a significant advancement in the targeted therapy of developmental and epileptic encephalopathies. Its intricate chemical structure, rich in fluorine, is designed for potent and selective inhibition of the persistent sodium current. While the specific experimental details of its synthesis and structural elucidation remain proprietary, a comprehensive understanding of its chemical identity and mechanism of action can be achieved through the application of standard, well-established analytical methodologies. The continued investigation of Relutrigine and its interactions with voltage-gated sodium channels will undoubtedly provide further insights into the treatment of severe seizure disorders and pave the way for the development of next-generation precision medicines.

References

- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]

- 3. Effects of persistent sodium current blockade in respiratory circuits depend on the pharmacological mechanism of action and network dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of persistent sodium current blockade in respiratory circuits depend on the pharmacological mechanism of action and network dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Praxis Precision Medicines Announces Plans to File an NDA for Relutrigine in SCN2A and SCN8A Developmental and Epileptic Encephalopathies in Early 2026 - Praxis Precision Medicines, Inc. [investors.praxismedicines.com]

- 7. neurologylive.com [neurologylive.com]

- 8. Praxis Precision Medicines Announces Rare Pediatric Disease Designation Granted for Relutrigine in Dravet Syndrome - BioSpace [biospace.com]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. news-medical.net [news-medical.net]

- 11. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 12. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Inhibition of late sodium current via PI3K/Akt signaling prevents cellular remodeling in tachypacing-induced HL-1 atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. relutrigine demonstrates robust seizure reduction and seizure freedom in dees: results from the embold study [aesnet.org]

Methodological & Application

Application Notes and Protocols for Prax-562 Patch-Clamp Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prax-562, also known as relutrigine, is a novel, potent, and selective inhibitor of persistent sodium current (INa) with significant potential for the treatment of developmental and epileptic encephalopathies (DEEs), particularly those associated with gain-of-function mutations in SCN2A and SCN8A genes.[1][2] Its mechanism of action involves the preferential inhibition of the persistent sodium current over the transient peak current, which is a key driver of neuronal hyperexcitability in these conditions.[3][4][5] These application notes provide detailed protocols for characterizing the inhibitory effects of this compound on voltage-gated sodium channels (NaV) using the gold-standard whole-cell patch-clamp technique.

Mechanism of Action

This compound exhibits a high degree of selectivity for the persistent component of the sodium current, which is often pathologically enhanced in certain genetic epilepsies.[3][6] This preferential action on the disease state of NaV channels is thought to contribute to its robust anticonvulsant activity with an improved therapeutic index compared to standard-of-care sodium channel blockers like carbamazepine (B1668303) and lamotrigine.[3][7] The drug demonstrates potent inhibition of persistent INa in various NaV channel isoforms, including hNaV1.1, hNaV1.2, hNaV1.5, and hNaV1.6.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity on voltage-gated sodium channels, compiled from preclinical studies.

Table 1: IC50 Values of this compound for Persistent Sodium Current (INa) Inhibition

| Channel/Condition | IC50 (nM) | Reference |

| hNaV1.6 (ATX-II induced) | 141 | [3][6] |

| hNaV1.6-N1768D (DEE mutant) | 75 | [3][6] |

Table 2: Comparative IC50 Values and Selectivity of this compound

| Parameter | This compound | Carbamazepine |

| Persistent INa IC50 (nM) | 141 | 77,500 |

| Selectivity (Persistent vs. Peak Tonic Block) | 60x | 30x |

| Use-Dependent Block (vs. Tonic Block) | 31x preference | Less observed |

Experimental Protocols